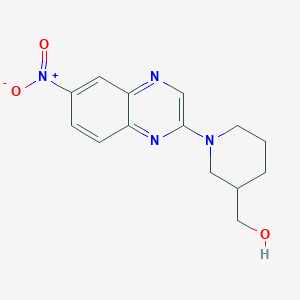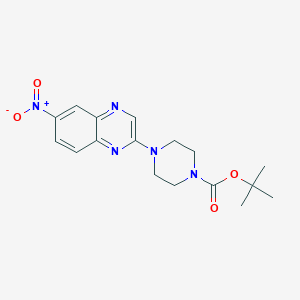
4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride
Vue d'ensemble
Description
“4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride” is a chemical compound with the CAS Number: 82211-96-9 . It has a molecular weight of 266.6 .
Synthesis Analysis
While specific synthesis methods for “4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride” were not found, piperidine derivatives, which this compound is a part of, have been synthesized through various intra- and intermolecular reactions . Metal-catalyzed reactions have also been used in the synthesis of antidepressant molecules .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13Cl2N.ClH/c12-9-1-2-10 (11 (13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride” were not found, piperidine derivatives have been involved in various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.6 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride have been explored in various studies. For example, the synthesis of related piperidine derivatives involves multi-step reactions starting from basic piperidine structures, leading to the formation of compounds with potential antimicrobial activities. These processes often include Claisen-Schmidt condensation, Michael addition, and N-alkylation reactions, resulting in compounds that are tested against various microbial strains (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019). Another aspect of research focuses on the synthesis of related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the methodology and structural identification through NMR spectroscopy, which contributes to the understanding of similar compounds' synthesis and properties (Zheng Rui, 2010).
Biological Activities
Research on the biological activities of compounds structurally similar to 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride has shown a range of potential applications. Some studies focus on the antimicrobial and antibacterial properties of these compounds. For instance, derivatives of 4-piperidinol have been synthesized and evaluated for their antibacterial potentials, showing moderate inhibitory effects against various bacterial strains, which highlights their potential as antimicrobial agents (Kashif Iqbal et al., 2017). Additionally, studies on the synthesis of piperidine derivatives, such as 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, and their subsequent biological evaluation have contributed to the development of psychotherapeutic drugs, indicating the therapeutic relevance of these compounds (Ji Ya-fei, 2011).
Molecular and Structural Studies
Molecular and structural studies of compounds related to 4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride are crucial for understanding their chemical behavior and potential applications. Research on the crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, has provided insights into their conformational properties and hydrogen bonding patterns, which are essential for predicting reactivity and interaction with biological targets (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007). Furthermore, studies involving the synthesis and characterization of piperidinolyl-, piperidinyl-, and piperazinyl-substituted compounds have explored their anti-inflammatory and antioxidant properties, which are indicative of their potential for therapeutic use (A. Geronikaki et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NS.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOLGRBGHGECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B3102498.png)







![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)
